![molecular formula C9H10O2 B12890327 2-(Furan-2-ylmethylidene)butanal CAS No. 770-27-4](/img/structure/B12890327.png)
2-(Furan-2-ylmethylidene)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-ylmethylidene)butanal is an organic compound with the molecular formula C9H10O2 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a butanal group through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-ylmethylidene)butanal typically involves the condensation of furan-2-carbaldehyde with butanal. This reaction can be catalyzed by acidic or basic conditions, depending on the desired yield and purity. Microwave-assisted synthesis has also been explored, offering a more efficient and environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of renewable resources, such as biomass-derived furfural, is also being investigated to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Furan-2-ylmethylidene)butanal undergoes various chemical reactions, including:
Oxidation: This reaction typically converts the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.
Major Products:
Oxidation: Furan-2-carboxylic acid.
Reduction: 2-(Furan-2-ylmethyl)butanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-ylmethylidene)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the production of fragrances and flavor compounds due to its aromatic nature.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-ylmethylidene)butanal and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
2-Methylbutanal: Another branched aldehyde with similar reactivity but different structural properties.
3-Methylbutanal: Known for its use in flavor and fragrance industries.
2-Methylpropanal: Another aldehyde with similar applications in the food industry.
Uniqueness: 2-(Furan-2-ylmethylidene)butanal is unique due to the presence of the furan ring, which imparts distinct aromatic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and potential therapeutic agents .
Eigenschaften
CAS-Nummer |
770-27-4 |
---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
2-(furan-2-ylmethylidene)butanal |
InChI |
InChI=1S/C9H10O2/c1-2-8(7-10)6-9-4-3-5-11-9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
UCPFCQBLYDXPTR-UHFFFAOYSA-N |
Isomerische SMILES |
CC/C(=C\C1=CC=CO1)/C=O |
Kanonische SMILES |
CCC(=CC1=CC=CO1)C=O |
Siedepunkt |
140.00 °C. @ 30.00 mm Hg |
Dichte |
1.057-1.063 |
Physikalische Beschreibung |
Pale yellowish liquid; Mild, warm, vegetable-like aroma |
Löslichkeit |
Insoluble in water; Soluble in oils Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.